2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroisoquinoline-1,3-dione structure. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of a suitable precursor, such as a phenyl derivative, using reagents like trifluoromethyl iodide (CF3I) and a photocatalyst . The reaction conditions often include the use of visible light to drive the photoredox catalysis, resulting in the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or other substituents.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]pyridine: Another compound with a trifluoromethyl group attached to a phenyl ring, but with a pyridine core instead of a tetrahydroisoquinoline-1,3-dione structure.
2-[3-(Trifluoromethyl)phenyl]furan: Similar structure with a furan ring instead of the tetrahydroisoquinoline-1,3-dione core.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its combination of the trifluoromethyl group and the tetrahydroisoquinoline-1,3-dione core. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-14(21)8-10-4-1-2-7-13(10)15(20)22/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSIWKWKAZBXHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.